N-(pentan-3-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-pentan-3-yl-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14(4-2)19-18(20)16-12-8-9-13-17(16)21-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGOGXXNUVFGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-3-yl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with pentan-3-ylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with pentan-3-ylamine to yield the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(pentan-3-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(pentan-3-yl)-2-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The benzamide core can form hydrogen bonds with biological macromolecules, influencing their function. The pentan-3-yl substituent can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(pentan-3-yl)-2-phenoxybenzamide with structurally related benzamide derivatives, emphasizing substituent variations and their implications:
Key Findings :
Substituent Impact on Bioactivity: The pentan-3-yl group in this compound likely enhances lipid membrane permeability compared to shorter alkyl chains (e.g., methyl in mepronil) . The phenoxy moiety may confer herbicidal activity analogous to pendimethalin (a dinitroaniline herbicide with a pentan-3-yl group) but with distinct target specificity due to the benzamide core .
Metabolic Stability: Unlike flutolanil, which contains a trifluoromethyl group for resistance to enzymatic degradation, the absence of electron-withdrawing groups in this compound may reduce environmental persistence .
Q & A
Q. What are the optimal synthetic routes for N-(pentan-3-yl)-2-phenoxybenzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Coupling Reaction : React 2-phenoxybenzoic acid with pentan-3-amine using a coupling agent like EDCI/HOBt in dichloromethane at 0–25°C for 12–24 hours.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Critical parameters include maintaining anhydrous conditions, controlling temperature to minimize side reactions (e.g., hydrolysis), and using stoichiometric excess of pentan-3-amine (1.2–1.5 equiv). Yield optimization (>75%) is achievable by monitoring reaction progress via TLC or LC-MS .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the amide bond and absence of unreacted starting materials (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to the amide group).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 326.2) and purity (>95%).
- Melting Point Analysis : Sharp melting points (e.g., 120–122°C) indicate crystallinity and homogeneity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer : SAR studies should systematically modify key structural regions:
- Phenoxy Group : Replace with bulkier substituents (e.g., 4-fluorophenoxy) to assess steric effects on receptor binding.
- Pentan-3-yl Chain : Vary alkyl chain length (C3–C6) to evaluate hydrophobic interactions.
- Amide Linkage : Substitute with sulfonamide or urea groups to probe hydrogen-bonding capacity.
Bioactivity assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) identify critical pharmacophoric features. For example, logP values >3.5 correlate with improved membrane permeability in cell-based assays .
Q. How can crystallographic data contradictions be resolved when determining the molecular structure of this compound using SHELX programs?
- Methodological Answer : Contradictions in electron density maps or refinement statistics (e.g., R1 > 5%) often arise from disorder or twinning. Mitigation strategies include:
- Disordered Solvent : Use SQUEEZE in PLATON to model unresolved solvent molecules.
- Twinning : Apply the TWIN/BASF commands in SHELXL to refine twin fractions (e.g., for a two-component twin, HKLF 5 format).
- Hydrogen Bonding : Restrain hydrogen atom positions with AFIX commands to improve geometry. Validate refinement with the CheckCIF tool .
Q. What strategies mitigate solubility challenges in biological assays for this compound?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo.
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving solubility in polar solvents (e.g., PBS buffer at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
